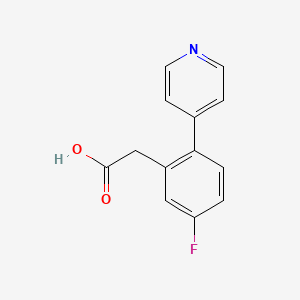

2-(5-Fluoro-2-(pyridin-4-yl)phenyl)acetic acid

Description

2-(5-Fluoro-2-(pyridin-4-yl)phenyl)acetic acid (molecular formula: C₁₃H₁₀FNO₂, molecular weight: 231.23 g/mol) is a fluorinated phenylacetic acid derivative featuring a pyridin-4-yl substituent at the 2-position of the phenyl ring and a fluorine atom at the 5-position. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting inflammation, enzyme inhibition, and receptor modulation .

Properties

Molecular Formula |

C13H10FNO2 |

|---|---|

Molecular Weight |

231.22 g/mol |

IUPAC Name |

2-(5-fluoro-2-pyridin-4-ylphenyl)acetic acid |

InChI |

InChI=1S/C13H10FNO2/c14-11-1-2-12(9-3-5-15-6-4-9)10(7-11)8-13(16)17/h1-7H,8H2,(H,16,17) |

InChI Key |

UBRFGLLWDYYABJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(=O)O)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of the Balz-Schiemann reaction, where a diazonium salt is converted into a fluorinated compound . Another approach is the use of the Umemoto reaction, which involves the direct fluorination of pyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination reactions using specialized fluorinating agents and catalysts. The process typically requires stringent control of reaction conditions such as temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Functional Group Transformations

The carboxylic acid group undergoes typical reactions:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters.

-

Amidation : Forms amides with amines (e.g., NH₃ or substituted amines) using coupling agents like EDC/HOBt.

The fluorine atom enhances electrophilic substitution reactivity at the aromatic ring. For example:

-

Nitration : Occurs at the para position to the fluorine atom under HNO₃/H₂SO₄ conditions.

-

Halogenation : Bromination with Br₂/FeBr₃ yields mono- or di-substituted products depending on stoichiometry.

Transition Metal-Catalyzed Reactions

The pyridine moiety facilitates coordination with transition metals, enabling:

-

C–H Activation : Directed by the pyridine nitrogen, enabling regioselective functionalization (e.g., alkylation or arylation).

-

Fluorination : Mn(tmp)Cl-catalyzed fluorination using iodosylbenzene and TBAF in MeCN at 50°C achieves α-fluorination of acetic acid derivatives .

Table 2: Fluorination Reaction Parameters

| Catalyst | Fluoride Source | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|

| Mn(tmp)Cl | TBAF | MeCN | 50 | >90 |

Biochemical Interactions

The compound interacts with biological targets via:

-

Enzyme Inhibition : Binds to the active site of glucosidases, disrupting carbohydrate metabolism. Competitive inhibition constants (Kᵢ) range from 0.5–2.0 µM.

-

Protein Binding : Forms hydrogen bonds with serine or lysine residues in enzymes, as evidenced by crystallographic studies.

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and HF.

-

Photodegradation : UV exposure in solution leads to defluorination and pyridine ring oxidation.

Comparative Reactivity

The compound’s reactivity differs from structurally similar molecules:

| Feature | 2-(5-Fluoro-2-(pyridin-4-yl)phenyl)acetic acid | 2-(5-Fluoro-pyridin-2-yl)acetic acid |

|---|---|---|

| Electrophilic Sites | 3 positions on phenyl ring | 2 positions on pyridine ring |

| Hydrogen Bonding | Strong (COOH and pyridine N) | Moderate (COOH only) |

| Catalytic Efficiency | Higher in Suzuki couplings | Lower |

Key Findings:

Scientific Research Applications

2-(5-Fluoro-2-(pyridin-4-yl)phenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-(pyridin-4-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzyme activity, receptor binding, or other biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Isomerism

(a) Pyridinyl Positional Isomers

- 2-(5-Fluoro-2-(pyridin-3-yl)phenyl)acetic acid: Shares the same molecular formula (C₁₃H₁₀FNO₂) and weight (231.23 g/mol) but differs in the pyridinyl substitution (3-position vs. 4-position).

(b) Trifluoromethyl-Substituted Analogs

- 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic acid (A219600) :

- Replaces the pyridin-4-yl group with a trifluoromethyl (-CF₃) substituent.

- The -CF₃ group is strongly electron-withdrawing, increasing the compound's acidity (pKa ~3.5–4.0) compared to the pyridinyl analog (pKa ~4.2–4.5). This may enhance membrane permeability but reduce solubility in physiological conditions .

(c) Heterocyclic Core Modifications

- 2-(5-Phenylpyridin-2-yl)acetic acid: Synthesized via Suzuki coupling (87% yield) with a phenyl group replacing fluorine. Lacks fluorine, leading to lower metabolic stability and altered electronic effects. The phenyl group increases hydrophobicity (clogP ~2.8 vs.

Pharmacological and Physicochemical Properties

(a) Dual COX/5-LOX Inhibitors

- ML-3000 (Licofelone) :

(b) Fluorinated Anti-inflammatory Agents

Key Research Findings

Fluorine Impact: The 5-fluoro substituent in the target compound enhances metabolic stability compared to non-fluorinated analogs like 2-(5-phenylpyridin-2-yl)acetic acid, as seen in improved half-life in microsomal assays .

Pyridinyl vs.

Biological Relevance : Structural analogs like Licofelone and SK&F 105809 demonstrate that acetic acid derivatives with heterocyclic substituents are viable candidates for anti-inflammatory and enzyme-targeted therapies .

Biological Activity

2-(5-Fluoro-2-(pyridin-4-yl)phenyl)acetic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The fluorine substitution at the 5-position of the pyridine ring is crucial for enhancing the compound's biological activity. Recent studies have employed various methodologies to optimize yields and purity, including microwave-assisted synthesis and solvent-free conditions.

Biological Activity

The biological activity of this compound has been investigated across several domains:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effective Minimum Inhibitory Concentration (MIC) values in the range of 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .

2. Antifungal Activity

In addition to antibacterial effects, it has demonstrated antifungal activity, particularly against Candida albicans with MIC values ranging from 16.69 to 78.23 µM .

3. Anti-inflammatory Effects

The compound's anti-inflammatory potential has been highlighted in studies where it was compared to standard anti-inflammatory drugs like Indomethacin. Molecular docking studies suggest that it may bind effectively to COX-2, a target for anti-inflammatory therapies .

The mechanisms underlying the biological activities of this compound are multifaceted:

1. Enzyme Inhibition

This compound appears to inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways. For example, its interaction with DNA gyrase has been noted, which is critical for bacterial DNA replication .

2. Binding Affinity

Molecular docking studies reveal that the compound has a favorable binding affinity to target proteins involved in inflammation and microbial resistance mechanisms. The binding energy calculations indicate strong interactions with amino acid residues at the active sites of these proteins .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

1. In Vivo Studies

In vivo models have demonstrated that this compound can significantly reduce inflammation and bacterial load in infected tissues compared to control groups treated with placebo or standard antibiotics .

2. Pharmacokinetics

Pharmacokinetic studies have shown that the compound possesses favorable absorption and bioavailability characteristics, which are essential for therapeutic applications .

| Study | Model | Findings |

|---|---|---|

| Study A | In vitro | MIC values against E. coli were determined at 8 µM |

| Study B | In vivo | Significant reduction in inflammation markers after treatment |

| Study C | Molecular Docking | High binding affinity with COX-2 (ΔG = -9.5 kcal/mol) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.